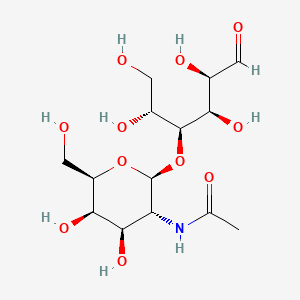

N-Acetylgalactosaminyl-(1-4)-galactose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29923-15-7 |

|---|---|

Molecular Formula |

C14H25NO11 |

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12+,13-,14-/m0/s1 |

InChI Key |

WGFRERGCCNWVHK-BLQRYDGVSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O |

Synonyms |

GalNAc-1-4-Gal GalNAc-beta1-4Gal GalpNAc-1-4-Galp N-acetyl-D-galactosaminyl-beta-(1-4)-D-galactose N-acetylgalactosaminyl-(1-4)-galactose NAGAG |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of N Acetylgalactosaminyl 1 4 Galactose Structures

Glycosyltransferases Responsible for N-Acetylgalactosaminyl-(1-4)-galactose Linkage Formation

The synthesis of the GalNAc(α1-4)Gal linkage would be catalyzed by a specific N-acetylgalactosaminyltransferase (GalNAc-T). This enzyme would belong to the broader family of glycosyltransferases, which are responsible for the biosynthesis of the carbohydrate portions of glycoproteins, glycolipids, and proteoglycans. nih.gov Glycosyltransferases are categorized based on the sugar they transfer and the linkage they form. nih.gov

While a vast family of polypeptide N-acetylgalactosaminyltransferases (ppGaNTases) exists, these enzymes are primarily known for initiating mucin-type O-glycosylation by transferring GalNAc to serine or threonine residues (GalNAcα1-O-Ser/Thr), forming the Tn antigen. nih.govmdpi.comoup.com

A noteworthy enzyme, a UDP-GalNAc:glucuronide α1,4-N-acetylgalactosaminyltransferase, has been identified and characterized from a human sarcoma cell line. nih.gov This enzyme catalyzes the transfer of GalNAc in an α1,4-linkage to a non-reducing terminal glucuronic acid (GlcA) residue found on glycosaminoglycan-related structures. nih.gov While this demonstrates the existence of an α1,4-GalNAc-T, its characterized acceptor specificity is for GlcA, not galactose.

Another class of enzymes, β1,4-N-acetylgalactosaminyltransferases (β4GalNAcTs), have been identified. For instance, one from bovine pituitary gland is involved in the synthesis of lacdiNAc (GalNAcβ1-4GlcNAc) structures on glycoprotein (B1211001) hormones. oup.com A distinct β4GalNAcT was also found in lactating bovine mammary gland that acts on terminal GlcNAc residues. oup.com However, these enzymes synthesize a β1-4 linkage to N-acetylglucosamine, not an α1-4 linkage to galactose.

The search for a specific UDP-GalNAc:galactose α1,4-N-acetylgalactosaminyltransferase remains an active area of research. The absence of a well-characterized enzyme for this specific linkage in the current literature underscores a significant gap in our understanding of glycan diversity.

The substrate specificity of glycosyltransferases is a critical determinant of the final glycan structure. These enzymes typically exhibit high fidelity for both the donor sugar nucleotide and the acceptor molecule. For a putative GalNAc(α1-4)Gal synthesizing enzyme, the donor would be UDP-N-acetylgalactosamine (UDP-GalNAc) and the acceptor would be a galactose residue on a nascent glycan chain.

The catalytic mechanism of retaining glycosyltransferases, the class to which an α1,4-GalNAc-T would belong, has been a subject of extensive research. One proposed mechanism is a double displacement reaction involving a covalent glycosyl-enzyme intermediate. nih.gov However, an alternative SNi-like mechanism has also been suggested. nih.gov The active site architecture, including the presence of a conserved DXD or DXH motif for coordinating a divalent cation like Mn2+, is crucial for catalysis. nih.gov The Mn2+ ion is essential for the proper binding and orientation of the UDP-GalNAc donor substrate. nih.gov

The table below summarizes the characteristics of a known α1,4-N-acetylgalactosaminyltransferase, which, while not acting on galactose, provides a framework for the expected properties of an enzyme that would synthesize GalNAc(α1-4)Gal.

| Enzyme | Donor Substrate | Acceptor Substrate(s) | Linkage Formed | Optimal pH | Cofactor Requirement | Source | Reference |

|---|---|---|---|---|---|---|---|

| UDP-GalNAc:glucuronide α1,4-N-acetylgalactosaminyltransferase | UDP-GalNAc | Glucuronic acid (GlcA) terminated glycans (e.g., GlcAβ1,3Galβ1,3Galβ1,4Xylβ-MU) | α1,4 | ~7.0 | Mn2+ | Animal cells and mouse brain | nih.gov |

Metabolic Pathways Integrating this compound Synthesis

The biosynthesis of the GalNAc(α1-4)Gal disaccharide is intrinsically linked to the central metabolic pathways that provide the necessary building blocks. The synthesis of the sugar nucleotide donor, UDP-GalNAc, and the availability of the UDP-galactose for the formation of the acceptor galactose residue are paramount.

UDP-galactose is primarily synthesized through the Leloir pathway, where galactose is first phosphorylated to galactose-1-phosphate and then converted to UDP-galactose in a reaction utilizing UDP-glucose. nih.govwikipedia.orgresearchgate.net Alternatively, UDP-glucose can be directly converted to UDP-galactose by the enzyme UDP-galactose 4'-epimerase (GALE). nih.gov

The precursor for UDP-GalNAc is UDP-N-acetylglucosamine (UDP-GlcNAc), which is a product of the hexosamine biosynthetic pathway. UDP-GlcNAc can then be epimerized to UDP-GalNAc by the same UDP-galactose 4'-epimerase (GALE), highlighting the central role of this enzyme in providing precursors for both galactose and N-acetylgalactosamine incorporation into glycans. nih.gov The synthesis of these nucleotide sugars occurs in the cytoplasm, from where they are transported into the Golgi apparatus for use by glycosyltransferases.

Regulation of this compound Biosynthesis

The biosynthesis of specific glycan structures is a highly regulated process, controlled at multiple levels to ensure proper protein glycosylation.

The expression of glycosyltransferase genes is tightly controlled in a tissue-specific and developmentally regulated manner. nih.govnih.gov This ensures that the appropriate set of enzymes is present in a given cell type to synthesize the correct glycan structures. The transcriptional regulation of the gene encoding a putative GalNAc(α1-4)Gal transferase would likely be under the control of specific transcription factors that respond to developmental cues and cellular signals. While specific regulatory elements for such an enzyme are unknown, the general principles of glycosyltransferase gene regulation would apply.

The activity of glycosyltransferases can be further modulated by post-translational modifications (PTMs). These modifications can influence enzyme localization, stability, and catalytic activity. nih.gov Glycosylation itself is a common PTM of glycosyltransferases. Other modifications such as phosphorylation and proteolytic cleavage can also play regulatory roles. oup.com For instance, the catalytic activity of some glycosyltransferases is influenced by their localization within the different cisternae of the Golgi apparatus and their potential to form complexes with other enzymes in the glycosylation pathway. nih.gov The specific PTMs that might regulate a GalNAc(α1-4)Gal transferase are yet to be discovered.

Cellular Compartmentalization and Golgi Apparatus Dynamics in Glycan Synthesis

The biosynthesis of complex carbohydrates, including structures containing the this compound motif, is a highly organized process that occurs predominantly within the endoplasmic reticulum (ER) and the Golgi apparatus. youtube.comyoutube.com These membrane-bound organelles function as a sophisticated assembly line for the construction of glycans. The Golgi apparatus, in particular, is the central hub for the maturation of glycans, where a series of enzymatic modifications occur in a spatially and temporally regulated manner. nih.govnih.gov

The structure of the Golgi is composed of a series of flattened, membrane-enclosed sacs known as cisternae, which are functionally and biochemically distinct. These are organized into cis-, medial-, and trans-Golgi networks. nih.gov Glycoproteins and glycolipids traffic through these compartments sequentially, encountering a specific array of resident enzymes at each stage. This compartmentalization ensures the orderly and precise assembly of complex glycan structures. The distribution of glycosidases (which trim sugar residues) and glycosyltransferases (which add sugar residues) follows a cis-to-trans gradient, facilitating the step-by-step creation of a vast diversity of glycoforms. nih.govnih.gov

The formation of the β1-4 linkage between N-acetylgalactosamine and galactose is catalyzed by a specific β-1,4-galactosyltransferase. The precise localization of this enzyme within a specific Golgi compartment is critical for the synthesis of the target disaccharide on a growing glycan chain. The availability of the activated sugar donor, Uridine diphosphate (B83284) galactose (UDP-Gal), within the Golgi lumen is another critical factor. UDP-Gal is synthesized in the cytosol and must be actively transported into the Golgi by specific UDP-galactose transporters (UGTs) to be accessible to the galactosyltransferases. molbiolcell.org

The critical nature of this compartmentalization is highlighted by certain genetic disorders. For instance, a deficiency in the Golgi-resident enzyme UDP-Gal:N-acetylglucosamine beta-1,4-galactosyltransferase I (β4GalT I) is the cause of the congenital disorder of glycosylation type IId (CDG-IId). nih.gov In affected individuals, a mutation can lead to a truncated enzyme that fails to localize correctly to the Golgi apparatus and is instead retained in the ER. nih.gov This mislocalization results in an inactive enzyme, leading to incomplete glycan synthesis and severe clinical manifestations, thereby underscoring the absolute requirement of proper Golgi dynamics for glycan biosynthesis. nih.gov

Table 1: Key Components in Golgi-Mediated Glycan Synthesis

| Component | Type | Function | Cellular Location |

| Glycosyltransferases | Enzymes | Catalyze the addition of monosaccharides to a glycan chain. A specific β-1,4-galactosyltransferase is required for the this compound linkage. | Golgi Apparatus (specific cisternae) |

| Glycosidases | Enzymes | Catalyze the removal of monosaccharides during glycan processing and maturation. | ER and Golgi Apparatus |

| UDP-Galactose | Activated Sugar Donor | Provides the galactose unit for transfer by galactosyltransferases. | Synthesized in the cytosol, used in the Golgi lumen. |

| UDP-Galactose Transporter (UGT) | Transport Protein | Mediates the translocation of UDP-Galactose from the cytosol into the lumen of the Golgi apparatus. | Golgi Membrane |

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis has emerged as a powerful and highly efficient methodology for producing complex carbohydrates like this compound. nih.govnih.gov This approach strategically combines the flexibility of chemical synthesis for creating core structures or acceptors with the unparalleled regio- and stereoselectivity of enzymes for specific glycosidic bond formation. nih.govresearchgate.net This synergy circumvents the need for the intricate and often low-yielding protection and deprotection steps that characterize purely chemical synthesis. researchgate.net

A typical chemoenzymatic strategy for synthesizing oligosaccharides containing the this compound moiety involves several key components:

A chemically synthesized acceptor: This is typically a molecule containing a terminal N-acetylgalactosamine (GalNAc) residue, which may be modified with a linker for further conjugation.

A specific glycosyltransferase: An appropriate β-1,4-galactosyltransferase (β4GalT) is used to catalyze the transfer of a galactose molecule to the GalNAc acceptor. Enzymes from various sources, including bacteria like Neisseria meningitidis (e.g., NmLgtB), are often employed due to their substrate promiscuity and robust activity. researchgate.netacs.org

An activated sugar donor: Uridine diphosphate galactose (UDP-Gal) serves as the high-energy donor substrate for the enzymatic reaction. sigmaaldrich.com

Table 2: Examples of Chemoenzymatic Synthesis Strategies

| Strategy | Acceptor Substrate | Key Enzyme(s) | Sugar Donor | Product Type |

| Direct Enzymatic Glycosylation | GalNAc-terminated glycopeptide | β-1,4-Galactosyltransferase (β4GalT) | UDP-Galactose | Glycopeptide with a terminal this compound unit |

| One-Pot Multienzyme (OPME) System | N-acetylgalactosamine derivative (e.g., GalNAc-OR) | 1. Galactokinase2. Gal-1-P Uridyltransferase3. Pyrophosphatase4. β-1,4-Galactosyltransferase | Galactose (precursor) | Disaccharide containing the this compound structure |

| Sequential Enzymatic Modification | Asymmetrically protected N-glycan core with a terminal GalNAc | 1. β-1,4-Galactosyltransferase2. α-2,3-Sialyltransferase | 1. UDP-Galactose2. CMP-Sialic Acid | Complex, sialylated N-glycan containing the target disaccharide |

| Bacterial Enzyme-based Synthesis | Glycolipid or oligosaccharide with terminal GalNAc | N. meningitidis β1,4-Galactosyltransferase (NmLgtB) | UDP-Galactose | Glycoconjugate with this compound |

Molecular Recognition and Binding Interactions Involving N Acetylgalactosaminyl 1 4 Galactose

Interactions with Lectins and Carbohydrate-Binding Proteins

Lectins are a class of proteins that bind specifically to carbohydrate structures, or glycotopes. Their interaction with glycan determinants like N-acetylgalactosaminyl-(1-4)-galactose is fundamental to many biological processes.

The binding of lectins to N-acetylgalactosamine (GalNAc) can be highly specific, not just for the terminal sugar but also for the nature of its linkage to the preceding carbohydrate residue. While many lectins are known to bind terminal GalNAc, only a subset can distinguish between different glycosidic linkages, such as α1-3 versus α1-4. researchgate.net

Research comparing various GalNAc-recognizing lectins has shown that certain plant lectins can differentiate between GalNAc linked at different positions. For instance, Dolichos biflorus agglutinin (DBA) and Salvia sclarea agglutinin (SSA) were found to distinguish between GalNAc α1-3 and GalNAc α1-4 linkages, with the binding to the α1-4 linked structure being considerably weaker. researchgate.net This indicates a high degree of specificity in the lectin's carbohydrate-binding pocket. The Macrophage Galactose Lectin (MGL) is another important C-type lectin that recognizes terminal GalNAc residues, playing a role in the immune system by binding to glycoproteins on pathogens and altered self-cells. acs.orgresearchgate.net

Table 1: Specificity of Selected Lectins for GalNAc-Containing Glycotopes This table is interactive. You can sort and filter the data.

| Lectin | Abbreviation | Source | Specificity Notes | Citations |

|---|---|---|---|---|

| Dolichos biflorus Agglutinin | DBA | Horse gram | Binds terminal α-GalNAc. Can distinguish between GalNAc α1-3 and α1-4 linkages, showing weaker affinity for the α1-4 structure. | researchgate.netresearchgate.net |

| Salvia sclarea Agglutinin | SSA | Clary sage | α-GalNAc specific. Can distinguish between GalNAc α1-3 and α1-4 linkages, with the latter being a much weaker ligand. | researchgate.net |

| Macrophage Galactose Lectin | MGL (CD301) | Human Macrophages, Dendritic Cells | Binds terminal Galactose and N-acetylgalactosamine (GalNAc) residues. | acs.orgresearchgate.net |

| Asialoglycoprotein Receptor | ASGPR | Human Hepatocytes | Binds terminal Galactose and N-acetylgalactosamine (GalNAc) residues on circulating glycoproteins. | acs.orgresearchgate.netgoogle.com |

| Helix pomatia Agglutinin | HPA | Roman snail | Recognizes α- and β-linked GalNAc residues, including internal ones. | researchgate.netnih.gov |

The strength and rate of binding between a lectin and its glycan ligand are quantified by biophysical methods such as surface plasmon resonance (SPR). These studies provide key data, including dissociation constants (KD), which indicate the affinity of the interaction—a lower KD signifies a stronger binding.

While specific kinetic data for the isolated this compound disaccharide is limited in the literature, studies on related structures provide valuable insights. For example, glycopolymers composed of N-acetylgalactosamine have been shown to interact with high affinity with the human Macrophage Galactose Lectin (MGL; CD301). acs.org SPR analysis demonstrated that the binding affinity is influenced by the valency and architecture of the glycan presentation. acs.org Varying the chain length of poly(N-acetylgalactosamine) did not significantly affect binding to MGL, but it did have a more noticeable impact on binding to the asialoglycoprotein receptor (ASGPR), another key GalNAc-binding lectin. acs.orgresearchgate.net This suggests that the specific orientation of the carbohydrate recognition domains in these lectins dictates their binding preferences for different glycan structures. acs.org

Table 2: Biophysical Data for GalNAc-Lectin Interactions This table is interactive. You can sort and filter the data.

| Lectin/Receptor | Ligand | Method | Binding Affinity (KD / Ki) | Citations |

|---|---|---|---|---|

| Human Macrophage Galactose Lectin (MGL) | Poly(GalNAc) glycopolymer (DP 100) | SPR | 0.52 μM | acs.org |

| Human Macrophage Galactose Lectin (MGL) | Poly(GalNAc) glycopolymer (DP 12) | SPR | 0.17 μM | acs.org |

| Asialoglycoprotein Receptor (ASGPR) | Poly(GalNAc) glycopolymer (DP 100) | SPR | 0.37 μM | acs.org |

| Asialoglycoprotein Receptor (ASGPR) | Poly(GalNAc) glycopolymer (DP 12) | SPR | 6.65 μM | acs.org |

| Human Blood Group B Galactosyltransferase (GTB) | 3-Phenyl-5-(piperazin-1-yl)-1,2,4-thiadiazole (inhibitor) | STD NMR | Ki = 800 μM | uni-hamburg.de |

| Human Blood Group B Galactosyltransferase (GTB) | Naphthyl derivative of inhibitor 35 (ligand 37) | STD NMR | Ki = 271 μM | uni-hamburg.de |

Cell-Surface Receptor Binding and Ligand Interactions

On the surface of cells, glycans terminating in this compound can act as ligands for various receptors, initiating downstream signaling events, mediating cell-cell adhesion, or facilitating the uptake of molecules from the extracellular environment. uniprot.org

A primary receptor for terminal GalNAc and galactose residues is the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. google.comnih.gov The ASGPR plays a critical role in the homeostasis of serum glycoproteins by mediating their endocytosis and subsequent degradation. google.com Ligands containing multiple GalNAc residues, often in a clustered arrangement, bind to ASGPR with high affinity, a principle that is now widely exploited for targeted drug and gene delivery to the liver. nih.govresearchgate.net

Another significant receptor is the Macrophage Galactose Lectin (MGL), a C-type lectin found on macrophages and immature dendritic cells. acs.orgresearchgate.net MGL binds to terminal GalNAc residues on various glycoconjugates, including those on pathogens and cancer cells, playing a role in immune surveillance and the modulation of immune responses. researchgate.netsci-hub.se The interaction of viral particles with cell-surface glycans is also a critical step in infection. For example, while many viruses use sialic acid as a receptor, adeno-associated virus 9 (AAV9) demonstrates increased cell binding and infectivity upon the removal of sialic acid, exposing terminal galactose residues on N-linked glycans that act as its primary receptor. nih.gov This highlights the importance of the penultimate sugar (galactose in the case of this compound) in mediating interactions with cell-surface receptors.

Table 5: Cell-Surface Receptors and Ligand Interactions This table is interactive. You can sort and filter the data.

| Receptor | Primary Ligand(s) | Expressing Cells | Function/Biological Outcome | Citations |

|---|---|---|---|---|

| Asialoglycoprotein Receptor (ASGPR) | Terminal Galactose, N-Acetylgalactosamine (GalNAc) | Hepatocytes | Endocytosis and clearance of circulating asialoglycoproteins; targeted drug/gene delivery. | researchgate.netgoogle.comnih.gov |

| Macrophage Galactose Lectin (MGL/CD301) | Terminal N-Acetylgalactosamine (GalNAc) | Macrophages, Immature Dendritic Cells | Immune surveillance, pathogen recognition, modulation of immune response. | acs.orgresearchgate.net |

| Adeno-associated Virus 9 (AAV9) Receptor | Terminal Galactose on N-linked glycans | Various, including airway epithelial cells | Viral entry and infection. Binding is enhanced by removal of terminal sialic acid. | nih.gov |

| Galectins | N-acetyllactosamine (Galβ1-4GlcNAc), other β-galactosides | Various, including T-cells | Form glycoprotein (B1211001) lattices on the cell surface, regulating receptor localization, signaling, and cell adhesion. | nih.gov |

Cellular and Physiological Roles of N Acetylgalactosaminyl 1 4 Galactose Containing Glycoconjugates

Contribution to Cell Adhesion and Migration Processes

The glycan structures on the cell surface are integral to mediating interactions with the extracellular matrix and other cells, thereby influencing cell adhesion and migration. Alterations in glycosylation are a hallmark of cellular transformation and metastasis. nih.gov Glycans can modulate the function of adhesion molecules like integrins, and changes in their structure can lead to a more invasive phenotype. nih.gov For instance, the β1,4-galactosyltransferase (B4GalT) family of enzymes, which creates β1,4 linkages involving galactose, is implicated in regulating cell migration. nih.gove-crt.org

Studies on metastatic mouse mammary tumor cell lines have shown a correlation between metastatic potential and the expression of specific cell surface glycans. Highly metastatic cells exhibit increased adhesion and migration capabilities, which are associated with differences in their cell surface oligosaccharides, including the expression of N-acetylgalactosamine. The generation of specific glycan epitopes is crucial for the function of selectins, which mediate the initial capture and rolling of leukocytes during the inflammatory response, a process involving both adhesion and migration. nih.gov The enzymes that synthesize these glycan structures, including β-1,4-galactosyltransferases, are thus critical regulators of leukocyte migration. nih.gov

Involvement in Cellular Signaling Pathways

Glycoconjugates are key players in cellular signaling, acting as modulators of receptor function and initiators of downstream signaling cascades. The addition of sugar moieties like N-Acetylgalactosaminyl-(1-4)-galactose to proteins and lipids can profoundly alter their signaling capabilities.

Glycosylation can directly influence the activation state of cell surface receptors. The asialoglycoprotein receptor (ASGPR), a lectin primarily found on hepatocytes, specifically recognizes terminal galactose and N-acetylgalactosamine residues on circulating glycoproteins. ahajournals.org Upon ligand binding, the receptor clusters in clathrin-coated pits and initiates endocytosis, effectively internalizing the ligand and modulating its signaling potential. ahajournals.org The affinity of this interaction is high, allowing for efficient and specific uptake. ahajournals.org

A prime example of glycan-mediated receptor modulation is seen in the Wnt signaling pathway. The enzyme β1,4-galactosyltransferase V (B4GalT5) has been shown to catalyze the addition of galactose to N-glycans on Frizzled-1, a key receptor in the Wnt pathway. e-crt.org This glycosylation event is positively correlated with the activation of Frizzled-1 and its subsequent signaling, highlighting how specific glycan modifications can directly control receptor function. e-crt.org The ligand-binding activity of the hepatocyte galactose/N-acetylgalactosamine-specific receptor can also be modulated by changes in the cellular environment, suggesting a transmembrane mechanism for controlling receptor availability and function. nih.gov

Table 1: Examples of Receptors Modulated by Gal/GalNAc-Containing Glycans

| Receptor | Modulating Glycan/Enzyme | Cellular Outcome | References |

| Asialoglycoprotein Receptor (ASGPR) | Terminal Galactose/N-Acetylgalactosamine | Ligand endocytosis and clearance | ahajournals.org |

| Frizzled-1 | N-glycans modified by B4GalT5 | Activation of Wnt/β-catenin signaling | e-crt.org |

| Gal/GalNAc Receptor | N-Acetylgalactosamine-terminated ligands | Modulation of ligand binding activity | nih.gov |

Downstream Signaling Cascades Influenced by Glycan Interactions

The interaction of glycans with their binding partners can trigger specific intracellular signaling cascades. The B4GalT5-mediated glycosylation of the Frizzled-1 receptor directly promotes the Wnt/β-catenin signaling pathway, which is crucial for both development and tumorigenesis. e-crt.org

Furthermore, glycosphingolipids containing related structures can act as bioactive "lipid second messengers." nih.gov For example, lactosylceramide, synthesized by a β-1,4-galactosyltransferase, can activate NADPH oxidase and cytosolic phospholipase A-2, leading to the production of reactive oxygen species and eicosanoids that drive inflammatory pathways. nih.gov Dysregulation of the enzymes that synthesize these glycans can contribute to the initiation and progression of diseases like cancer and cardiovascular conditions. nih.gov Additionally, the sulfation state of N-acetylgalactosamine within larger glycosaminoglycan chains can impact signaling, with changes affecting pathways such as p38MAPK, JNK, and ERK1/2. mdpi.com

Role in Tissue Development and Organogenesis

The expression of specific glycans is tightly regulated during embryonic development and tissue formation, where they play essential roles in cell differentiation and morphogenesis. The enzyme β1,4-galactosyltransferase V (B4GalT5), which is involved in creating galactose-containing glycans, is known to be a regulator in extraembryonic development. e-crt.org

In the postnatal development of the rat lung, the presence and accessibility of N-acetylgalactosamine/galactose residues on the surface of bronchioloalveolar cells change significantly. scispace.com These changes in the cell surface glycocalyx coincide with different stages of lung development, particularly the process of alveolarization, implying that these glycan structures are important for airway epithelium organization and differentiation. scispace.com Studies in frog brain development have also shown that the activity of UDP-galactose–GM2 galactosyltransferase, an enzyme that adds galactose to a GalNAc-containing glycolipid, varies significantly during different stages of embryogenesis, paralleling the distribution of gangliosides. science.gov

Glycan-Mediated Immune Modulation

Glycans are at the forefront of the interaction between the host and pathogens, and they also play a critical role in self-recognition and the maintenance of immune homeostasis. Glycoconjugates containing this compound can act as immunomodulators, influencing both innate and adaptive immune responses.

For example, a galactosaminogalactan secreted by the fungus Aspergillus fumigatus, composed of α1-4 linked galactose and N-acetylgalactosamine, has been shown to possess immunosuppressive properties. plos.org This polysaccharide can promote fungal development by diminishing neutrophil infiltration. plos.org In another context, glycoproteins in human seminal plasma that present terminal galactose and N-acetylgalactosamine residues are thought to be potential players in modulating the maternal immune response to allow for fertilization and pregnancy. nih.gov

The innate immune system utilizes a range of pattern recognition receptors (PRRs) to detect both pathogen-associated molecular patterns (PAMPs) and self-antigens. Several of these receptors are lectins that recognize specific carbohydrate structures.

The Macrophage Galactose-type Lectin (MGL, or CD301), expressed on macrophages and dendritic cells, is a C-type lectin that specifically recognizes terminal N-acetylgalactosamine (GalNAc) residues. mdpi.commdpi.com It is the only human C-type lectin receptor with this specificity, and its ligands include the LacdiNAc structure (GalNAcβ1-4GlcNAc), which is structurally similar to the disaccharide of interest. mdpi.commdpi.com MGL is involved in maintaining immune homeostasis and exhibits immunosuppressive properties. mdpi.com

Another example from the fungal kingdom is the galactosaminogalactan (GAG) of Aspergillus fumigatus. This polysaccharide, with its α-1,4-linked galactose and N-acetylgalactosamine units, is recognized as a ligand by the CD56 receptor on human Natural Killer (NK) cells, a key component of the innate immune system. plos.org This interaction triggers NK cell activation, degranulation, and the secretion of chemokines and cytotoxic molecules, stimulating a potent antifungal response. plos.org Ficolins, another component of the innate immune system, also bind to acetylated molecules like N-acetylglucosamine and N-acetylgalactosamine, contributing to host defense through complement activation. asm.org

Adaptive Immune Responses Modulated by Glycans

The adaptive immune system's ability to distinguish between self, non-self, and altered-self is fundamental to its function. This recognition process is profoundly influenced by glycosylation, the enzymatic process that attaches glycans (carbohydrate chains) to proteins and lipids. nih.govmdpi.com Glycans on the surfaces of cells and pathogens serve as a crucial layer of biological information, decoded by glycan-binding proteins (GBPs) to regulate immune responses. mdpi.com Glycoconjugates containing N-acetylgalactosamine (GalNAc) residues, including structures related to this compound, are significant modulators of adaptive immunity, influencing processes from antigen presentation to immune tolerance. numberanalytics.comnih.gov

The glycosylation of protein antigens can significantly alter their processing and presentation by Major Histocompatibility Complex (MHC) molecules, thereby shaping the subsequent T-cell response. nih.gov The presence of specific glycan structures can either shield protein epitopes from immune recognition, as seen with the heavily glycosylated HIV envelope protein gp120, or create novel glycan-dependent epitopes that trigger specific T-cell and B-cell activation. nih.govoup.com

Immune cells themselves are adorned with a dense layer of glycans, the glycocalyx, and express a variety of GBPs, such as galectins and C-type lectins, that recognize specific carbohydrate structures. mdpi.comneb.com These interactions are central to immune cell trafficking, signaling, and activation. nih.gov Galectins, a family of proteins that bind to β-galactoside structures like lactose (B1674315) and N-acetyllactosamine, can organize specific glycoproteins on the cell surface into lattices, which in turn modulates intracellular signaling pathways that control cell proliferation, migration, and apoptosis. nih.govnih.gov

A key C-type lectin involved in recognizing GalNAc-terminated glycans is the Macrophage Galactose-type Lectin (MGL), which is expressed on macrophages and dendritic cells. nih.gov The binding of MGL to its GalNAc-containing ligands can regulate the immune response, highlighting the importance of this specific terminal sugar in immunity. nih.gov For instance, research on human seminal plasma has identified several glycoproteins, including semenogelins and fibronectin, that present GalNAc-terminal glycans. These glycoconjugates are believed to interact with lectins on maternal immune cells to promote a tolerogenic response, which is crucial for fertilization and successful pregnancy. nih.gov This modulation may involve skewing the immune response towards a Th2 cytokine profile, which is associated with immunological tolerance. nih.gov

Conversely, aberrant glycosylation leading to the exposure of unusual glycan structures, including those with terminal GalNAc, is a hallmark of many cancers. celljournal.org These altered glycans can be recognized by the immune system, but they can also contribute to the tumor's ability to evade immune destruction. celljournal.org

Table 1: Research Findings on Immune Modulation by Gal/GalNAc-Containing Glycoconjugates

| Glycoconjugate/Structure | Source/Location | Interacting Partner | Observed Immunological Effect |

| GalNAc-containing glycoproteins | Human Seminal Plasma | Endogenous Lectins (e.g., MGL on immune cells) | Potential modulation of the maternal immune response toward tolerance. nih.gov |

| T/Tn antigens (GalNAc-O-Ser/Thr) | Tumor Cells | Immune System Cells | Can act as tumor-associated antigens and are involved in cancer cell evasion of the immune system. nih.govcelljournal.org |

| Glycosylated gp120 | HIV Envelope | Proteases, Antibodies | Shields viral protein from proteolytic processing and neutralyzing antibodies, helping the virus evade the host immune system. nih.gov |

| Galectin-Glycoprotein Lattices | Immune Cell Surfaces | Cell Surface Glycoproteins | Modulates intracellular signaling, affecting processes like apoptosis, proliferation, and migration. nih.gov |

Presence and Function in Extracellular Matrix Components

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules, including proteins and polysaccharides, that provides structural support to tissues and regulates cellular processes such as adhesion, migration, and signaling. numberanalytics.com A significant feature of the ECM is the extensive glycosylation of its protein components; it is estimated that over 90% of ECM proteins are glycoproteins. researchgate.net Glycoconjugates containing N-acetylgalactosamine are integral to the structure and function of the ECM, primarily as constituents of a major class of molecules known as proteoglycans. nih.gov

Proteoglycans are heavily glycosylated proteins characterized by the presence of long, unbranched polysaccharide chains called glycosaminoglycans (GAGs). nih.gov These GAG chains are attached to a core protein and are responsible for many of the ECM's properties, including its ability to resist compressive forces and bind large amounts of water. youtube.com Several key GAGs found in the ECM, such as chondroitin (B13769445) sulfate (B86663) and dermatan sulfate, are polymers of repeating disaccharide units that include N-acetylgalactosamine. nih.govdovepress.com

The biosynthesis of chondroitin sulfate chains is initiated by the transfer of specific monosaccharides to a core protein. The process involves the alternating addition of glucuronic acid and N-acetylgalactosamine, catalyzed by enzymes like chondroitin sulfate synthase. dovepress.com These GAG chains are then attached to core proteins to form proteoglycans such as decorin and versican, which are abundant in the skin and other connective tissues. dovepress.com

The functions of these GalNAc-containing proteoglycans in the ECM are diverse:

Structural Integrity: GAG chains like chondroitin sulfate are highly negatively charged, attracting cations and water to form a hydrated, gel-like substance that provides tissues with turgor and resistance to compression. youtube.com

Cell-Matrix Interactions: Proteoglycans on the cell surface and in the ECM act as co-receptors and mediate the binding of cells to matrix components like collagen and fibronectin. numberanalytics.comnih.gov The cell surface form of beta-1,4-galactosyltransferase 1 can function as a recognition molecule in cell-to-matrix interactions by binding to specific oligosaccharide ligands in the ECM. uniprot.orguniprot.org

Signaling Regulation: The GAG chains of proteoglycans can sequester and modulate the activity of various signaling molecules, including growth factors like Fibroblast Growth Factors (FGFs). numberanalytics.comnih.gov This creates a reservoir of these factors within the matrix, controlling their availability and generating signaling gradients that influence cell behavior. nih.gov

Direct evidence for the specific this compound disaccharide has been found as a terminal structure on Tamm-Horsfall glycoprotein (B1211001), the most abundant protein in mammalian urine. nih.gov This glycoprotein is produced by the cells of the thick ascending limb of the loop of Henle in the kidney and is associated with the cell membrane before being secreted, placing it at a critical interface with the renal extracellular environment. nih.gov

Table 2: Presence and Function of GalNAc-Containing Glycoconjugates in the Extracellular Matrix

| Glycoconjugate | ECM Location | Core Protein Example(s) | Function |

| Chondroitin Sulfate / Dermatan Sulfate | Abundant in various connective tissues (e.g., skin, cartilage) | Decorin, Versican | Provides tissue with resistance to compression, binds water, involved in collagen fibrillogenesis. nih.govdovepress.com |

| Proteoglycans (general) | Throughout the extracellular matrix and on cell surfaces | Aggrecan, Syndecan | Mediate cell-matrix adhesion, regulate growth factor signaling, maintain tissue structure. nih.govnih.gov |

| Tamm-Horsfall Glycoprotein | Renal extracellular environment (secreted from kidney tubule cells) | Uromodulin | The this compound structure is identified as a terminal non-reducing component. nih.gov |

Involvement of N Acetylgalactosaminyl 1 4 Galactose in Disease Mechanisms and Pathogenesis

Altered Glycosylation Patterns in Malignancy

Aberrant glycosylation is a well-established hallmark of cancer, contributing to tumor progression, invasion, and metastasis. oncotarget.comfrontiersin.org The expression of motifs containing N-Acetylgalactosaminyl-(1-4)-galactose, particularly the Sd(a) antigen, is significantly altered in various malignancies, often with prognostic implications. nih.gov

The expression of the Sd(a) antigen, which has the terminal structure GalNAcβ1-4(NeuAcα2-3)Gal-, is frequently downregulated in gastrointestinal cancers. nih.gov Studies have shown that while Sd(a) is expressed in normal gastric and colonic mucosa, its presence is remarkably decreased or entirely lost in the corresponding cancerous tissues. nih.govaacrjournals.org This loss of expression in colon cancer is associated with a poorer prognosis, as patients with higher B4GALNT2 expression levels tend to have longer survival rates. nih.gov The downregulation of B4GALNT2 in colon cancer is regulated by multiple factors, including transcription factors and CpG methylation. nih.gov

| Cancer Type | Expression of B4GALNT2/Sd(a) in Tumor Tissue | Prognostic Significance of High Expression | Reference |

|---|---|---|---|

| Colon Cancer | Downregulated/Lost | Associated with better prognosis and longer survival | nih.gov |

| Gastric Cancer | Downregulated/Lost | Associated with differentiation; lost in cancer tissue | nih.govaacrjournals.org |

| Breast Cancer | Ectopically expressed in a subset of cases | Associated with malignancy and shorter survival | mdpi.comnih.gov |

The presence or absence of the Sd(a) antigen can profoundly impact glycan remodeling and metastatic potential. The biosynthesis of Sd(a) is mutually exclusive with that of sialyl Lewis antigens, such as sialyl Lewis x (sLex), which are well-known ligands for selectins and play a critical role in the adhesion of tumor cells to the endothelium, a key step in metastasis. mdpi.comnih.gov

The enzyme B4GALNT2 competes for the same precursor glycan substrates as the fucosyltransferases and sialyltransferases that synthesize sialyl Lewis antigens. nih.gov Consequently, the forced expression of B4GALNT2 in gastrointestinal cancer cells leads to the synthesis of the Sd(a) antigen at the expense of sialyl Lewis antigens. nih.govaacrjournals.org This glycan remodeling results in the elimination of selectin ligands from the cell surface, which in turn strikingly reduces the metastatic potential of these cancer cells in vivo. nih.gov Experimental studies have confirmed that forced B4GALNT2 expression in colon cancer cell lines inhibits cancer progression and reduces malignancy and stemness. mdpi.comnih.gov

| Experimental Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Gastrointestinal cancer cells transfected with B4GALNT2 | Strikingly reduced metastatic potential in vivo | Forced expression of Sd(a) antigen caused elimination of carbohydrate ligands for selectins. | nih.gov |

| Colon cancer cell lines | B4GALNT2 inhibits cancer progression and reduces stemness | Inhibition of sialyl Lewis x biosynthesis and other independent mechanisms. | mdpi.comnih.gov |

Role in Infectious Diseases and Pathogen-Host Interactions

Glycans on the surface of host cells and pathogens are critical mediators of their interactions, often serving as adhesion molecules or receptors that facilitate infection. Motifs containing this compound are involved in the pathogenesis of several infectious diseases.

The expression of this compound-containing structures can either promote or inhibit pathogen attachment. For instance, the human macrophage C-type lectin (hMGL), which is specific for galactose and N-acetylgalactosamine, enhances the infectivity of filoviruses like the Ebola Zaire virus. The virus's heavily glycosylated envelope protein is required for this interaction, suggesting that filoviruses may use such lectins on key target cells like macrophages and dendritic cells to facilitate entry.

Conversely, the presence of the Sd(a) antigen, synthesized by B4GALNT2, can be protective. B4GALNT2 expression confers protection against certain influenza A virus strains by modifying host receptors, thereby preventing virus entry. dtu.dknih.gov In the urinary tract, the Sd(a) antigen is carried on uromodulin (Tamm-Horsfall glycoprotein), and its presence is thought to hinder the binding of pyelonephritogenic Escherichia coli strains. mdpi.com Furthermore, studies in mice have shown that the tissue-specific expression pattern of B4GALNT2 is strongly associated with the composition of the intestinal bacterial community and alters susceptibility to infection by Salmonella Typhimurium. nih.gov

| Pathogen | Interacting Host/Pathogen Molecule | Role of GalNAc-(1-4)-Gal Motif | Outcome | Reference |

|---|---|---|---|---|

| Filoviruses (e.g., Ebola) | Human Macrophage C-type Lectin (hMGL) | Recognized by hMGL on macrophages/dendritic cells. | Enhances viral infectivity. | |

| Influenza A Virus | Host cell receptors modified by B4GALNT2 | The Sd(a) antigen on host receptors. | Inhibits viral entry, conferring protection. | dtu.dknih.gov |

| Escherichia coli (pyelonephritogenic strains) | Uromodulin in the urinary tract | The Sd(a) antigen on uromodulin. | Hinders bacterial binding. | mdpi.com |

| Salmonella Typhimurium | Intestinal epithelial cell glycans | B4GALNT2 expression alters intestinal glycans. | Increased susceptibility to infection in mice with intestinal B4GALNT2 expression. | nih.gov |

| Campylobacter jejuni | Lipopolysaccharides (LPS) | LPS contains a GalNAc-β1-4Gal-containing structure that mimics human gangliosides. | Triggers autoimmune response (Guillain-Barré Syndrome). | xiahepublishing.com |

Glycosylation Abnormalities in Genetic Disorders

While many congenital disorders of glycosylation (CDG) involve severe multisystemic diseases, genetic variations in glycosyltransferase genes can also result in benign phenotypes, such as blood groups. nih.govuzh.ch The B4GALNT2 gene is a prime example, where mutations can lead to both a common, harmless blood group variant and rare, severe genetic diseases. genecards.org

The SID blood group system is defined by the presence or absence of the Sd(a) antigen on red blood cells and in secretions. dtu.dkwikipedia.org The Sd(a)-negative phenotype, found in about 4% of people, is an autosomal recessive trait caused by missense or other inactivating mutations in the B4GALNT2 gene. mdpi.comwikipedia.org For most individuals, being Sd(a)-negative has no adverse health consequences. nih.gov

However, in rare cases, mutations in B4GALNT2 have been linked to severe pathology. Biallelic mutations in the gene have been identified as the cause of Spastic Paraplegia 82, an autosomal recessive neurodegenerative disorder. genecards.org Additionally, research in animal models has implicated the B4GALNT2 gene in congenital muscular dystrophy, suggesting a role in muscle development and protection. mdpi.com

| Genetic Condition | Associated Gene | Nature of the Disorder | Phenotype | Reference |

|---|---|---|---|---|

| Sid Blood Group System (Sd(a)-negative) | B4GALNT2 | Autosomal recessive inheritance of loss-of-function mutations. | Benign; absence of Sd(a) antigen on red cells and in secretions. | mdpi.comwikipedia.org |

| Spastic Paraplegia 82, Autosomal Recessive | B4GALNT2 | Rare biallelic mutations. | Severe neurodegenerative disorder. | genecards.org |

| Congenital Muscular Dystrophy (in animal models) | B4GALNT2 | Deletion of the gene. | Exacerbates the severity of the disease in mice. | mdpi.com |

Contribution to Inflammatory and Autoimmune Conditions

The structural similarity between glycan motifs on pathogens and those on human tissues can lead to devastating autoimmune responses through a mechanism known as molecular mimicry. The immune system, in its effort to clear an infection, generates antibodies that cross-react with self-antigens, leading to an attack on the body's own tissues.

A classic example of this involves glycan structures containing this compound. Guillain-Barré syndrome (GBS), an acute immune-mediated peripheral neuropathy, is often preceded by a bacterial or viral infection. xiahepublishing.com Pathogens such as Campylobacter jejuni possess lipopolysaccharide structures on their surface that include the motif [Galβ1-3GalNAcβ1-4(NeuAcα2-3)Galβ-]. This structure mimics human gangliosides (e.g., GM1) found on nerve cells. The production of antibodies against the bacterial glycan can lead to a cross-reactive attack on the peripheral nerves, resulting in demyelination, nerve damage, and the rapidly progressing weakness characteristic of GBS. xiahepublishing.com

| Autoimmune Condition | Triggering Pathogen (Example) | Pathogen Glycan Structure | Mimicked Host Structure | Mechanism | Reference |

|---|---|---|---|---|---|

| Guillain-Barré Syndrome (GBS) | Campylobacter jejuni | Lipopolysaccharide containing Galβ1-3GalNAcβ1-4(NeuAcα2-3)Galβ- | Gangliosides (e.g., GM1) on peripheral nerves | Molecular mimicry leading to antibody cross-reactivity and nerve damage. | xiahepublishing.com |

This compound in Neurodegenerative Processes

Alterations in the glycosylation of proteins and lipids are recognized as a feature of several neurodegenerative disorders. These changes can affect protein folding, trafficking, and cell signaling pathways, contributing to the disease's progression.

In the context of Alzheimer's disease, studies have pointed to a significant loss of N-acetylgalactosamine within the perineuronal net, a specialized extracellular matrix surrounding certain neurons. nih.gov This loss is thought to impair the function of inhibitory interneurons, potentially leading to increased neuronal activity and excitotoxicity. nih.gov While this highlights the importance of GalNAc, it does not specifically isolate the role of the this compound structure.

Similarly, in Parkinson's disease, research has identified aberrant glycosylation of proteins such as the microtubule-associated protein 6 (MAP6). One study found an increase in the glycosylation of MAP6 with a different structure, Gal-(β-1,3)-GalNAc, in a mouse model of the disease, suggesting that specific changes in glycan structures are associated with the pathogenesis of Parkinsonian symptoms. nih.gov

The synthesis of the this compound linkage is carried out by specific enzymes known as β1,4-N-acetylgalactosaminyltransferases (B4GALNTs). The expression of these enzymes is found in a limited number of tissues, including the brain. nih.gov Alterations in the expression or activity of these enzymes could theoretically lead to changes in the presentation of the this compound structure on glycoproteins and glycolipids in the brain, with potential downstream effects on neuronal function. However, direct studies linking B4GALNT activity and the this compound moiety to the mechanisms of neurodegenerative diseases are not yet prevalent.

While the direct involvement of this compound in neurodegenerative processes is not extensively documented, the broader field of glycobiology continues to uncover the critical roles of specific glycan structures in brain health and disease. Future research focusing on the precise identification and functional analysis of terminal disaccharides like this compound on neuronal cells will be crucial to elucidate their potential contributions to the pathogenesis of neurodegenerative disorders.

Detailed Research Findings

Advanced Methodologies for the Study of N Acetylgalactosaminyl 1 4 Galactose

Glycomic Profiling Techniques for N-Acetylgalactosaminyl-(1-4)-galactose-Containing Structures

Glycomic profiling aims to provide a comprehensive analysis of the entire set of glycans (the glycome) in a biological sample. d-nb.info This is a challenging task due to the immense structural diversity of glycans, which includes variations in monosaccharide composition, linkage, and branching. d-nb.infonih.gov Unlike DNA or protein synthesis, glycan biosynthesis does not rely on a template, leading to a wide array of structures. d-nb.info

Mass spectrometry (MS) is an indispensable tool for glycan structural analysis due to its high sensitivity and ability to determine oligosaccharide composition. ucdavis.edu It is central to in-depth analysis of protein glycosylation, helping to characterize glycan heterogeneity and modification sites on therapeutic or pathogenic proteins. nih.gov For effective analysis, glycans are often released from their parent glycoproteins or glycolipids, purified, and sometimes derivatized to improve ionization efficiency and stabilize labile components like sialic acids. acs.org Permethylation is a common derivatization technique that enhances the ionization efficiency for MS analysis. acs.org

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting precursor ions. ucdavis.edu Techniques such as Collision-Induced Dissociation (CID) are used to break glycosidic bonds, and the resulting fragmentation patterns help elucidate sequence and branching. ucdavis.eduacs.org The interpretation of these complex spectra can reveal critical structural details, although high-energy CID can sometimes produce confounding artifact peaks. ucdavis.edu The development of advanced algorithms and software is crucial for the large-scale interpretation of N-glycan structures from tandem mass spectrometry data, allowing for the identification of structural isoforms and novel glycans. ebi.ac.uk

Table 1: Mass Spectrometry Techniques in Glycan Analysis

| Technique | Application in Glycan Analysis | Key Features |

| MALDI-TOF MS | Rapid profiling of released glycan pools; determination of molecular weights of glycans. | High throughput; tolerant of some impurities. |

| ESI-MS | Analysis of intact glycoproteins and glycopeptides; coupling with liquid chromatography (LC). | Soft ionization method; produces multiply charged ions, beneficial for large molecules. acs.org |

| Tandem MS (MS/MS) | Structural elucidation, including sequence, linkage, and branching information. | Involves fragmentation of selected ions (e.g., via CID) to reveal structural details. ucdavis.edu |

| Ion Mobility MS (IM-MS) | Separation of glycan isomers that are indistinguishable by mass alone. | Provides information on the shape and cross-sectional area of ions. |

Separating the complex mixtures of glycans released from biological sources is a critical step in their analysis. frontiersin.org High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful, high-resolution techniques widely used for this purpose. nih.govresearchgate.net

To facilitate detection, released glycans are typically labeled with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), via reductive amination. d-nb.info These labeled glycans can then be separated based on their physicochemical properties. tandfonline.commdpi.com HPLC methods like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for separating glycans. tandfonline.com

Capillary electrophoresis (CE) offers extremely high-resolution separation of charged or derivatized glycans based on their charge-to-size ratio. researchgate.netnih.gov It is capable of separating glycans with the same monosaccharide sequence but different positional or linkage isomers. nih.gov CE can be coupled with laser-induced fluorescence (LIF) detection for high-sensitivity analysis of APTS-labeled glycans. d-nb.info Recent advances have even enabled the development of integrated, in-capillary labeling and separation protocols, automating the process and reducing reagent consumption. d-nb.info

Table 2: Comparison of HPLC and CE for Glycan Separation

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

| Principle | Separation based on differential partitioning between a mobile and stationary phase (e.g., HILIC). tandfonline.com | Separation based on electrophoretic mobility (charge-to-size ratio) in a capillary. nih.gov |

| Resolution | High resolution, capable of separating many glycan structures. | Extremely high resolution, excellent for separating isomers. nih.gov |

| Sample Volume | Typically in the microliter range. | Requires very small sample volumes (nanoliter range). researchgate.net |

| Throughput | Can be automated for higher throughput. | High throughput is achievable, especially with multiplexed systems. nih.gov |

| Coupling | Commonly coupled to fluorescence detectors and mass spectrometers (LC-MS). frontiersin.orgtandfonline.com | Often coupled to laser-induced fluorescence (LIF) detection; coupling to MS is also possible. d-nb.info |

Glycan Array Technology for Ligand Screening

Glycan array technology is a high-throughput platform for screening the interactions between glycans and glycan-binding proteins (GBPs), such as lectins and antibodies. researchgate.netnih.gov In this technology, a library of diverse, structurally defined glycans is covalently immobilized on a solid surface, such as a glass slide, creating a microarray. nih.gov This array is then incubated with a fluorescently labeled GBP to identify which glycans it binds to. nih.gov

This method is invaluable for defining the specific glycan structures recognized by a particular protein. nih.govnih.gov For instance, to identify proteins that bind to the this compound epitope, glycans containing this motif would be included in the array. Screening the array with various lectins or antibodies can reveal novel binding partners or provide a more detailed understanding of known interactions. nih.gov Studies have used this technology to explore the fine specificities of various galactose-binding lectins. nih.govox.ac.uk The technology allows for the rapid, parallel screening of hundreds of interactions, making it a powerful tool in functional glycomics. researchgate.net

Table 3: Examples of Galactose/GalNAc-Binding Lectins Studied with Glycan Arrays

| Lectin | Known Primary Specificity | Potential Application |

| Ricinus communis Agglutinin (RCA₁₂₀) | Terminal Galactose (Gal), especially Galβ1-4GlcNAc. nih.govox.ac.uk | Screening for ligands containing terminal galactose residues. |

| Helix pomatia Agglutinin (HPA) | Terminal α-N-Acetylgalactosamine (α-GalNAc). nih.govnih.gov | Identifying proteins that bind specifically to terminal α-GalNAc structures. |

| Bauhinia purpurea Lectin (BPL) | Terminal N-Acetylgalactosamine (GalNAc) and Galactose (Gal). nih.gov | Characterizing binding to a range of Gal/GalNAc-containing epitopes. |

| Peanut Agglutinin (PNA) | Galβ1-3GalNAc (Core 1 O-glycan). nih.govnih.gov | Probing for the presence of specific O-glycan core structures. |

Enzymatic and Chemical Probes for this compound Localization

Identifying the location of specific glycan structures within cells and tissues is crucial for understanding their biological roles. Enzymatic and chemical probes offer powerful methods for this purpose.

Chemoenzymatic labeling is a highly specific technique that uses glycosyltransferases to attach a modified monosaccharide containing a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne) onto a target glycan. caltech.eduscispace.com This reporter can then be visualized via "click chemistry" by conjugating it to a fluorescent dye or biotin (B1667282) tag. scispace.comacs.org For instance, a bacterial glycosyltransferase, BgtA, has been used with an unnatural sugar donor (UDP-GalNAz) to specifically label glycans terminating in the Fucα1-2Gal epitope. caltech.eduscispace.comacs.org A similar strategy could theoretically be developed for the GalNAcα1-4Gal motif if a sufficiently specific N-acetylgalactosaminyltransferase is identified that accepts a modified UDP-GalNAc donor. nih.gov

Chemical probes, such as galactose oxidase (GAO), can also be used. mdpi.com GAO is an enzyme that oxidizes the C6 hydroxyl group of terminal galactose and N-acetylgalactosamine residues, creating an aldehyde that can be chemically labeled. mdpi.com While powerful, the specificity of wild-type GAO is limited to terminal Gal/GalNAc and does not distinguish between different linkages. mdpi.com

Table 4: Examples of Enzymatic Probes for Glycan Labeling

| Enzyme Probe | Target Glycan Structure | Labeling Mechanism |

| β-1,4-Galactosyltransferase (B4GALT) | Terminal N-Acetylglucosamine (GlcNAc) | Transfers a modified galactose (e.g., GalNAz) from a UDP-donor to the glycan. |

| α-2,6-Sialyltransferase (ST6GAL1) | Terminal Galactose (Gal) | Transfers a modified sialic acid from a CMP-donor to the glycan. |

| Galactose Oxidase (GAO) | Terminal Galactose/N-Acetylgalactosamine | Oxidizes the C6-hydroxyl group to an aldehyde for chemical ligation. mdpi.com |

| BgtA (Fucα1-2Gal-specific) | Fucose-α(1-2)-Galactose | Transfers an azide-modified GalNAc (GalNAz) to the galactose residue. caltech.eduacs.org |

Immunochemical Techniques for Glycan Visualization in Tissues

Immunochemical methods are fundamental for visualizing the distribution of specific glycans within the context of tissues and cells. These techniques rely on glycan-specific reagents, such as antibodies or lectins, that can bind to their target epitopes with high affinity and specificity.

Immunohistochemistry (IHC) and immunofluorescence (IF) are the most common techniques used for this purpose. In both methods, a tissue section is incubated with a primary reagent (an antibody or lectin) that specifically binds to the glycan of interest, such as a structure containing this compound.

In IHC, the primary reagent is detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a reaction to produce a colored precipitate at the site of the antigen, allowing for visualization with a standard light microscope. In IF, the detection reagent is conjugated to a fluorophore, and the resulting signal is visualized using a fluorescence microscope. These techniques provide crucial spatial information, revealing which cell types within a tissue express a particular glycan structure and where it is localized (e.g., cell surface, extracellular matrix). Lectins that recognize terminal GalNAc, such as Helix pomatia agglutinin (HPA), have been used extensively as reagents in these applications to probe for changes in glycosylation in disease states. nih.gov

Table 5: Immunochemical Visualization Techniques

| Technique | Principle | Detection Method | Advantages |

| Immunohistochemistry (IHC) | Uses enzyme-conjugated antibodies/lectins to generate a colored product at the antigen site. | Colorimetric (Light Microscopy) | Provides anatomical context; slides are stable long-term. |

| Immunofluorescence (IF) | Uses fluorophore-conjugated antibodies/lectins to generate a fluorescent signal. | Fluorescence (Fluorescence Microscopy) | High sensitivity; allows for multiplexing (staining for multiple targets simultaneously). |

Genetic Engineering Approaches to Glycosyltransferase Manipulation

The enzymatic synthesis of specific glycan structures, including this compound, often relies on the manipulation of glycosyltransferases, the enzymes responsible for creating glycosidic bonds. nih.gov Genetic engineering offers a precise method to alter the substrate specificity and enhance the catalytic efficiency of these enzymes for desired synthetic outcomes.

A key enzyme in this context is β1,4-Galactosyltransferase I (β4Gal-T1), which typically catalyzes the transfer of galactose (Gal) from the donor molecule UDP-galactose to an N-acetylglucosamine (GlcNAc) acceptor. nih.govgoogle.com While β4Gal-T1 possesses a minimal intrinsic ability to transfer N-acetylgalactosamine (GalNAc) from UDP-N-acetylgalactosamine, this activity is approximately 1000-fold less efficient than its primary galactosyltransferase function. researchgate.net

To overcome this limitation, researchers have employed structure-based protein engineering and site-directed mutagenesis to create novel glycosyltransferases with enhanced N-acetylgalactosaminyltransferase activity. google.com Crystal structure analysis of β4Gal-T1 in complex with UDP-GalNAc revealed that the N-acetyl group of the GalNAc moiety forms an additional hydrogen bond with the hydroxyl group of a tyrosine residue at position 289 (Tyr-289). researchgate.net This interaction is absent when the natural donor, UDP-Gal, is bound. Scientists hypothesized that this extra hydrogen bond might hinder optimal positioning and catalysis.

By mutating this Tyr-289 residue to amino acids incapable of forming this hydrogen bond, such as leucine (B10760876) (Leu), isoleucine (Ile), or asparagine (Asn), the N-acetylgalactosaminyltransferase activity was significantly enhanced. researchgate.net The Y289L mutant, for instance, exhibited a catalytic efficiency (kcat/Km) for the GalNAc-transferase reaction that was substantially increased compared to the wild-type enzyme, making the synthesis of the GalNAcβ1-4GlcNAc structure more feasible. researchgate.net These engineered enzymes demonstrate the potential to create glycoconjugates with novel terminal structures for various biomedical applications. google.com

Broader strategies involve the creation of entire libraries of human glycosyltransferases expressed in host systems like Saccharomyces cerevisiae. asm.org By immobilizing these enzymes on the yeast cell wall, a ready-to-use biocatalyst library is formed, which can be screened for the synthesis of a wide variety of oligosaccharides, including those containing the this compound motif. asm.org

| Enzyme Variant | Mutation | Target Reaction | Key Finding | Reference |

|---|---|---|---|---|

| β4Gal-T1 Y289L | Tyrosine-289 → Leucine | GalNAc transfer to GlcNAc | Significantly enhanced N-acetylgalactosaminyltransferase activity. The catalytic constant (kcat) increased 3-5 fold compared to wild type. | researchgate.net |

| β4Gal-T1 Y289I | Tyrosine-289 → Isoleucine | GalNAc transfer to GlcNAc | Enhanced GalNAc-transferase activity by removing a restrictive hydrogen bond. | researchgate.net |

| β4Gal-T1 Y289N | Tyrosine-289 → Asparagine | GalNAc transfer to GlcNAc | Increased N-acetylgalactosaminyltransferase activity. | researchgate.net |

Spectroscopic Methods for Conformational Analysis and Molecular Interactions

Determining the three-dimensional conformation and dynamic interactions of this compound is crucial for understanding its biological role. A suite of spectroscopic techniques provides data at atomic resolution, revealing details about the disaccharide's structure in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the solution-state structure of carbohydrates. nih.gov One- and two-dimensional NMR experiments on the disaccharide can unambiguously establish its primary structure, including the sequence of monosaccharides, their ring forms, and the specific β(1-4) glycosidic linkage. nih.govuu.nl

Chemical Shifts : The anomeric proton (H-1) of the GalNAc residue and the anomeric carbon (C-1) provide initial evidence of the linkage and anomeric configuration (α or β). nih.govslu.se

J-Coupling Constants : Vicinal proton-proton coupling constants (³JHH) across the pyranose rings are used to determine the relative orientation of protons and thus infer the chair conformation (typically a ⁴C₁ chair for galactose derivatives) of the individual monosaccharide rings. researchgate.net

Nuclear Overhauser Effect (NOE) : NOE correlations, observed in experiments like ROESY, detect protons that are close in space (typically <5 Å), regardless of covalent bonds. An NOE between the H-1 proton of the GalNAc residue and the H-4 proton of the galactose residue provides definitive proof of the (1-4) linkage. nih.gov

Mass Spectrometry (MS) is a powerful tool for confirming the composition and sequence of oligosaccharides. nih.govnih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow the intact disaccharide to be transferred into the gas phase for analysis. acs.org Tandem MS (MS/MS) involves selecting the ion corresponding to the disaccharide and fragmenting it. The resulting fragmentation pattern provides detailed structural information, including confirmation of the glycosidic linkage and the identity of the monosaccharide units. nih.govacs.org Furthermore, MS-based approaches can be employed to study the non-covalent interactions between the disaccharide and glycan-binding proteins, providing insights into molecular recognition events. escholarship.org

Rotational Spectroscopy , specifically Fourier transform microwave spectroscopy, offers an unparalleled view of the molecule's intrinsic conformation in the gas phase, completely isolated from environmental effects like solvents or crystal packing forces. acs.orguva.es While studies may focus on the constituent monosaccharide, N-acetylgalactosamine, they reveal the inherent conformational preferences dictated by intramolecular hydrogen bond networks. uva.es This information is vital for understanding the foundational energetic landscape that governs the structure of the larger disaccharide.

X-ray Crystallography provides a high-resolution, static picture of the molecule's conformation in the solid (crystalline) state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal of the compound or a protein-ligand complex, a precise three-dimensional model of the electron density can be constructed. This can confirm the pyranose ring conformation, the precise bond angles and lengths of the glycosidic linkage, and the orientation of all substituents. researchgate.net

| Method | Physical State | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy | Solution | Primary structure, glycosidic linkage position (1-4), anomeric configuration (β), ring conformation, and solution-state 3D structure. | nih.govnih.govuu.nl |

| Mass Spectrometry (MS) | Gas | Molecular weight, monosaccharide composition, sequence, and fragmentation patterns confirming linkage. Used to study molecular interactions. | nih.govnih.govescholarship.org |

| Rotational Spectroscopy | Gas | Precise intrinsic 3D conformation, influence of intramolecular hydrogen bonds, free from solvent/crystal effects. | acs.orguva.es |

| X-ray Crystallography | Solid | High-resolution solid-state 3D structure, definitive bond angles and lengths. | researchgate.net |

Emerging Perspectives and Future Research Avenues in N Acetylgalactosaminyl 1 4 Galactose Glycobiology

Systems Glycobiology Approaches to N-Acetylgalactosaminyl-(1-4)-galactose Networks

Systems glycobiology aims to understand the complex interplay of glycans and the proteins that synthesize, modify, and recognize them (the "glyco-interactome") within the context of entire biological systems. Applying this approach to the GalNAc-(1-4)-Gal motif involves moving beyond the study of single enzymes or binding events to create comprehensive network models. This requires identifying and quantifying all relevant components, including the specific glycosyltransferases that synthesize the structure, the glycosidases that degrade it, and the lectins (glycan-binding proteins) that recognize it as a ligand.

By mapping these interactions, researchers can begin to predict how perturbations in one part of the network—such as the altered expression of a specific transferase in a disease state—might affect the broader cellular machinery. For instance, in engineered Chinese Hamster Ovary (CHO) cells, a systems biology perspective helps to understand how manipulating metabolic pathways can influence the final glycosylation patterns of recombinant proteins. dtu.dk This holistic view is essential for deciphering the full functional significance of the GalNAc-(1-4)-Gal structure in complex processes like cell-cell communication, immune regulation, and development.

Table 1: Key Molecular Players in a Systems View of GalNAc-(1-4)-Gal

| Component Class | Specific Example | Function |

| Synthesizing Enzyme (Glycosyltransferase) | Beta-1,4-galactosyltransferase (B4GALT) | Catalyzes the transfer of galactose to a terminal N-acetylglucosamine, a related but distinct process that highlights the type of enzyme involved. uniprot.orgnih.gov The specific enzyme for the GalNAc-(1-4)-Gal linkage requires further elucidation in many contexts. |

| Degrading Enzyme (Glycosidase) | Alpha- or Beta-N-acetylgalactosaminidases | Cleave the terminal GalNAc residue, breaking down the structure. |

| Binding Protein (Lectin) | Macrophage Galactose-type Lectin (MGL) | Recognizes terminal GalNAc residues and is involved in modulating immune responses. mdpi.com |

| Scaffold Glycoprotein (B1211001) | Tamm-Horsfall Glycoprotein (Uromodulin) | Presents the GalNAc-β(1-4)-Gal structure, which is associated with the human blood group Sda antigen. nih.gov |

Integration of Glycomics with Proteomics and Transcriptomics

A complete understanding of GalNAc-(1-4)-Gal biology necessitates a multi-omics approach, integrating data from glycomics, proteomics, and transcriptomics. mq.edu.au This fusion of datasets allows researchers to connect the presence of a specific glycan structure with the proteins that carry it and the genes that regulate its synthesis.

Glycomics identifies and quantifies the full range of glycan structures, including GalNAc-(1-4)-Gal, in a given cell or tissue.

Proteomics (specifically glycoproteomics) pinpoints which specific proteins are modified with this disaccharide and at which sites. mq.edu.aunih.gov

Transcriptomics measures the expression levels of the genes encoding glycosyltransferases, glycosidases, and the protein scaffolds, providing insight into the regulatory state of the glycosylation machinery. plos.org

For example, a study integrating transcriptomic and glycomic profiling of glioma stem cells revealed that different tumor phenotypes exhibited distinct glycan profiles, with some showing a prevalence of terminal galactose N-glycans. northwestern.edu Applying such an integrated approach to GalNAc-(1-4)-Gal could reveal, for instance, that under specific conditions (e.g., inflammation or cancer), the upregulation of a particular glycosyltransferase gene (transcriptomics) leads to the appearance of the GalNAc-(1-4)-Gal motif (glycomics) on a specific set of cell surface receptors (proteomics), thereby altering cellular function. nih.gov

Table 2: A Framework for Multi-Omics Integration in GalNAc-(1-4)-Gal Research

| Omics Layer | Question Addressed | Example Finding |

| Transcriptomics | Which glycosylation-related genes are active? | Increased mRNA levels of a putative β-1,4-N-acetylgalactosaminyltransferase. |

| Proteomics | Which proteins are glycosylated? | Identification of cell adhesion molecules carrying glycans. |

| Glycoproteomics | Which specific proteins carry the GalNAc-(1-4)-Gal structure? | Mass spectrometry identifies the GalNAc-(1-4)-Gal moiety on a specific asparagine or serine/threonine site of a known protein. mq.edu.au |

| Glycomics | What is the abundance of the GalNAc-(1-4)-Gal structure? | Increased overall levels of GalNAc-(1-4)-Gal-terminated glycans in diseased tissue compared to healthy tissue. northwestern.edu |

Development of Novel Tools for this compound Research

Progress in glycobiology is often driven by the development of new analytical tools. acs.org Research on the GalNAc-(1-4)-Gal structure is benefiting from several cutting-edge technologies:

Chemoenzymatic Labeling: This technique uses engineered glycosyltransferases to attach a modified, "unnatural" sugar analog containing a chemical handle (like an azide (B81097) or alkyne) onto target glycans. researchgate.net For example, a bacterial glycosyltransferase could be used to transfer a modified galactose onto a terminal GalNAc, allowing for the specific visualization or enrichment of proteins carrying the newly formed GalNAc-(1-4)-Gal structure. acs.org

Advanced Mass Spectrometry: Modern mass spectrometry techniques are crucial for detailed structural analysis. They can not only confirm the composition of a glycan but also elucidate the specific linkage between the monosaccharides (e.g., 1-4 vs. 1-3) and identify the site of attachment to a peptide backbone. mq.edu.au

High-Resolution Spectroscopy: Techniques like Fourier-transform microwave (FTMW) spectroscopy coupled with laser ablation allow for the precise structural characterization of isolated glycan molecules in the gas phase. acs.org This provides fundamental data on the intrinsic conformational preferences of the disaccharide, free from solvent or crystal packing effects, which is crucial for understanding how it is recognized by proteins. acs.org

Glycan Arrays: Microarrays printed with a variety of defined glycan structures, potentially including GalNAc-(1-4)-Gal, are powerful tools for screening protein-glycan interactions on a large scale. nih.gov They can be used to identify novel lectins or antibodies that bind specifically to this disaccharide.

Potential for Glycan Engineering in Biomedical Research Models

Glycan engineering involves the genetic or enzymatic modification of glycosylation pathways in cells or organisms to produce glycoproteins with desired glycan structures. This has immense potential for studying the function of the GalNAc-(1-4)-Gal motif. By introducing the specific glycosyltransferase responsible for its synthesis into a cell line that normally lacks it (a "knock-in" model), researchers can directly assess the functional consequences of its presence.

Conversely, knocking out the gene for this enzyme in cells that do express the structure can reveal the processes that depend on it. Such models are invaluable for validating its role in disease. For example, the stable expression of human β1,4-galactosyltransferase in tobacco cells successfully modified the plant's N-glycosylation pathway to produce glycans with terminal galactose, demonstrating the feasibility of "humanizing" glycosylation in non-mammalian systems. nih.gov A similar strategy could be employed to study GalNAc-(1-4)-Gal by expressing the relevant transferase in model systems like CHO cells, yeast, or plants to create tools for biomedical research or to produce therapeutic glycoproteins with this specific modification. frontiersin.orgresearchgate.net

Unexplored Biological Niches and Organisms Expressing this compound

While its role in mammals is an active area of investigation, the GalNAc-(1-4)-Gal structure and its analogs are also found in other domains of life where their functions are largely unknown. Identifying and studying this disaccharide in diverse biological niches could reveal novel functions and enzymatic pathways.

Humans: The GalNAc-β(1-4)-Gal structure is known to be a terminal component of the Sda blood group antigen found on the Tamm-Horsfall glycoprotein, the most abundant protein in human urine. nih.gov Its precise role in this context remains to be fully elucidated.

Bacteria: The exopolysaccharide Pel, a key component of the biofilm matrix in the bacterium Pseudomonas aeruginosa, is a linear homopolymer composed predominantly of dimeric repeats of galactosamine (GalN) and N-acetylgalactosamine (GalNAc) linked by α-1,4 bonds. nih.gov While not identical to the disaccharide in mammalian systems, the presence of this related α-1,4-linked GalNAc-containing polymer suggests that bacteria possess enzymes capable of synthesizing such linkages, which could be exploited as new tools for glycoengineering.

Fungi and Other Eukaryotes: Glycosylation is critical for the pathogenicity of many fungi. plos.org Comprehensive glycomic studies may yet reveal the presence of GalNAc-(1-4)-Gal or related structures in various fungal species or other lower eukaryotes, such as in antifreeze glycoproteins found in certain fish and insects that contain a related Gal-GalNAc disaccharide. acs.org Exploring these organisms could provide new insights into the evolution and diverse biological roles of this glycan motif.

Challenges and Opportunities in Glycan Research

The study of glycans, including GalNAc-(1-4)-Gal, presents unique challenges that also represent significant opportunities for discovery. mdpi.com